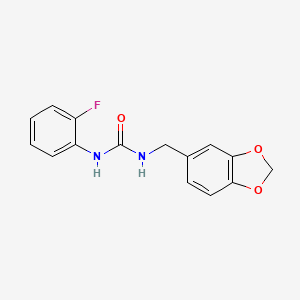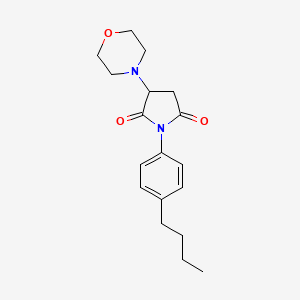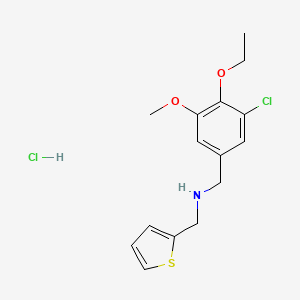
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea, also known as BDBM13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea involves the inhibition of various enzymes and signaling pathways in the body. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can alter the expression of genes involved in various cellular processes, including cell growth and apoptosis. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting cyclooxygenase-2, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to have various biochemical and physiological effects in the body. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to induce apoptosis by activating caspase enzymes, which are involved in programmed cell death. In the nervous system, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to protect against oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory mediators. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to have analgesic effects by inhibiting the transmission of pain signals in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its low toxicity and high stability. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has some limitations, including its low solubility in water and its potential to bind to plasma proteins, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea. One direction is to investigate its potential therapeutic applications in other fields, such as autoimmune diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its pharmacokinetic properties, such as solubility and bioavailability. Furthermore, the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carbaldehyde, followed by the reduction of the resulting imine with sodium borohydride, and finally, the reaction of the resulting amine with isocyanate.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to have potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. In cancer treatment, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases. In pain management, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to have analgesic effects by inhibiting the transmission of pain signals in the nervous system.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-11-3-1-2-4-12(11)18-15(19)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDBEUFOTODNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5398848.png)
![4-(4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5398857.png)
![3-[(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5398869.png)

![N-cyclopropyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5398882.png)
![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![4-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5398889.png)
![(3aR*,7aS*)-2-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5398897.png)
![ethyl (3-{[(4-fluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5398908.png)

![3-{[2-(aminocarbonyl)piperidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5398913.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5398922.png)

